![molecular formula C11H15N3OS B2511558 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone CAS No. 2034609-08-8](/img/structure/B2511558.png)

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 7-substituted 2-azabicyclo[2.2.1]heptanes, has been described as utilizing neighboring group participation by the 2-nitrogen to facilitate nucleophilic substitution at the 7-position with various nucleophiles . This strategy could potentially be adapted for the synthesis of the compound . The synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane derivatives from ethyl cyanoacetate also provides a method that could be relevant for synthesizing the thia-azabicyclo core of the target compound .

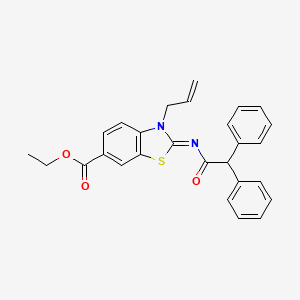

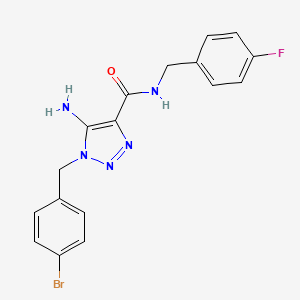

Molecular Structure Analysis

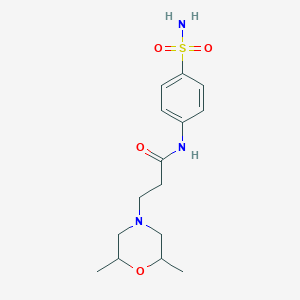

The molecular structure of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone would be expected to exhibit a complex three-dimensional conformation due to its bicyclic framework. The presence of a thia group (a sulfur atom) in the ring system would influence the electronic distribution and potentially the reactivity of the compound. The pyrazole ring would contribute to the compound's polarity and potential for hydrogen bonding.

Chemical Reactions Analysis

While the specific chemical reactions of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone are not detailed in the provided papers, the reactions of similar structures can be informative. For instance, the conversion of an ethoxycarbonyl group into a methylisoxazole ring as seen in the synthesis of anti-isoepiboxidine suggests that the compound may also undergo ring transformations. Additionally, the base-induced epimerization described in the same paper indicates that stereochemical manipulation around the carbonyl group is possible for such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include a high degree of stereochemistry due to its bicyclic nature. The sulfur atom in the thia group would contribute to the compound's nucleophilicity and electrophilicity. The pyrazole moiety could affect the compound's acidity, basicity, and potential for forming hydrogen bonds. The solubility, melting point, and other physical properties would be influenced by the specific substituents and their arrangement in the molecule.

Applications De Recherche Scientifique

Receptor Antagonist Studies

Research on compounds with specific structural features, such as those found in the chemical name you provided, often includes studies on their role as receptor antagonists. For example, studies on mGlu1 and mGlu5 receptor antagonists explore their effects on negatively reinforced learning, demonstrating the potential of these compounds to influence learning and memory through receptor interaction (Gravius et al., 2005).

Antibacterial Applications

Some compounds with bicyclic and heterocyclic structures are investigated for their antibacterial properties. A study on cefazedone (which shares some structural similarities with the compound ) highlighted its tolerance and effectiveness against bacterial infections, suggesting potential applications in treating bacterial diseases (Züllich & Sack, 1979).

Nephrotoxicity Research

Compounds with complex structures are also subjects of nephrotoxicity research. Investigations into the nephrotoxicity of cefazedone and gentamicin, for example, help understand how such compounds might affect kidney function, highlighting the importance of assessing potential risks associated with their use (Mondorf Aw, 1979).

Toxicology and Poisoning Treatment

Research into the treatment of poisoning cases often involves studying the pharmacokinetics and therapeutic effects of antidotes like fomepizole. Such studies are crucial for developing treatments for poisoning with methanol and other toxic substances, demonstrating how scientific research contributes to medical practice and patient safety (Brent et al., 2001).

Mécanisme D'action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Biochemical Pathways

The specific biochemical pathways affected by “2-thia-5-azabicyclo[22Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Propriétés

IUPAC Name |

(1-ethylpyrazol-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS/c1-2-13-4-3-10(12-13)11(15)14-6-9-5-8(14)7-16-9/h3-4,8-9H,2,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLMLBLYFSAJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)

![6-(4-tert-butylbenzyl)-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511480.png)

![1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2511484.png)

![N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide](/img/structure/B2511490.png)

![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)

![4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2511493.png)

![(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2511496.png)